N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide: is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzoyl group attached to a benzofuran ring, which is further connected to a methylbenzamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C23H17NO3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C23H17NO3/c1-15-9-5-6-12-17(15)23(26)24-20-18-13-7-8-14-19(18)27-22(20)21(25)16-10-3-2-4-11-16/h2-14H,1H3,(H,24,26) |
InChI Key |
DCQAWAGOFYJPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with a suitable bromoethanone derivative.
Introduction of Benzoyl Group: The benzofuran core is then treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-acetyl benzofuran-3-yl) methacrylamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-2-methylbenzamide is unique due to its specific structural features, including the presence of both benzoyl and methylbenzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
